Ritodrine

Content Navigation

CAS Number

Product Name

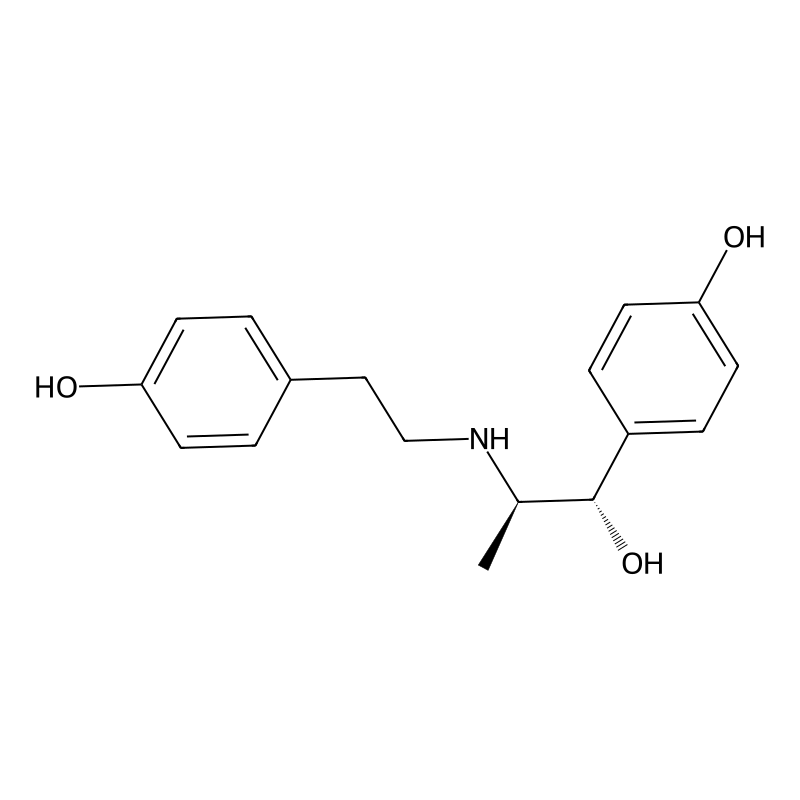

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Effectiveness in Delaying Delivery: Uncertain Benefits

Early studies explored the potential of Ritodrine to delay preterm delivery, offering hope for improved neonatal outcomes. A 1984 study demonstrated its effectiveness in arresting preterm labor, potentially allowing for more time for fetal lung maturation and administration of corticosteroids to enhance neonatal survival []. However, subsequent research yielded mixed results. A 1986 Danish multicenter study found no significant impact on birth weight, gestational age, or low birth weight incidence compared to placebo []. Similarly, a 1980 trial comparing different ritodrine administration regimens against standard treatment (bed rest and sedatives) found no significant difference in delaying delivery [].

These conflicting findings, coupled with concerns regarding potential side effects, led to a reevaluation of Ritodrine's role in preterm labor management.

Safety Concerns and Alternative Approaches

Ritodrine has been associated with various side effects, including maternal tachycardia, pulmonary edema, and cardiac arrhythmias []. Additionally, some studies suggest potential risks for both mother and baby, such as increased incidence of respiratory distress syndrome in newborns exposed to Ritodrine [].

As a result of these concerns and the lack of consistent evidence for long-term benefits, the use of Ritodrine has declined in favor of alternative tocolytic agents with more favorable safety profiles. These alternatives, such as calcium channel blockers and Atosiban, have demonstrated similar efficacy in delaying preterm delivery with potentially fewer side effects [].

Ritodrine is a tocolytic agent primarily used to manage premature labor. It is classified as a selective beta-2 adrenergic receptor agonist, which means it works by stimulating specific receptors in the uterus to relax smooth muscle and inhibit contractions. Ritodrine was first approved for medical use in the United States in 1984 and was marketed under various brand names, including Yutopar and Utopar. Although effective, it has been removed from the U.S. market due to safety concerns, including serious side effects such as cardiovascular complications and metabolic changes .

Ritodrine's withdrawal from the market was primarily due to safety concerns. It caused a high incidence of side effects, including:

- Maternal tachycardia (increased heart rate).

- Pulmonary edema (fluid buildup in the lungs).

- Chest pain.

- Fetal distress.

The chemical formula for ritodrine is C₁₇H₂₁NO₃, with a molar mass of approximately 287.36 g/mol. As a phenethylamine derivative, it undergoes various metabolic transformations in the body. The primary metabolic pathway involves catechol-O-methyl transferase (COMT), which methylates the hydroxyl groups on the benzene ring, leading to inactive metabolites . The presence of the 4-hydroxy group is crucial for its pharmacological activity, as it facilitates interactions necessary for receptor binding .

Ritodrine can be synthesized through various chemical pathways. One common method involves starting from 4-hydroxyphenylacetone, which undergoes a series of reactions including amination and hydroxylation to yield ritodrine hydrochloride. The synthesis process typically requires careful control of reaction conditions to ensure high yields and purity . Specific patents detail methods for synthesizing ritodrine hydrochloride that emphasize efficiency and cost-effectiveness in production .

The primary application of ritodrine is in obstetrics, specifically for the management of premature labor. By inhibiting uterine contractions, it allows for extended gestation periods, providing critical time for fetal development before delivery. Despite its effectiveness, its removal from the U.S. market has limited its use in clinical settings . Ritodrine has also been studied for potential applications in other areas requiring smooth muscle relaxation, although these uses remain largely investigational.

Ritodrine interacts with several other medications and biological systems. Its beta-adrenergic activity can potentiate the effects of other sympathomimetics and may counteract the effects of beta-blockers. Additionally, concurrent use with diuretics may exacerbate fluid retention issues . Due to its impact on glucose metabolism, patients with diabetes must be monitored closely when using ritodrine to manage blood sugar levels effectively.

Ritodrine shares structural and functional similarities with several other beta-adrenergic agonists. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Ritodrine | Phenethylamine derivative | Tocolytic agent | High selectivity for beta-2 receptors |

| Salbutamol | Phenolic derivative | Asthma treatment | Long-acting; commonly used in respiratory therapy |

| Terbutaline | Beta-adrenergic agonist | Asthma treatment | Also used off-label for premature labor |

| Isoproterenol | Catecholamine derivative | Cardiac stimulant | Non-selective; affects both beta-1 and beta-2 receptors |

Ritodrine's specificity for beta-2 adrenergic receptors makes it particularly effective for uterine relaxation without significant cardiovascular effects compared to non-selective agents like isoproterenol .

The synthesis of ritodrine hydrochloride has historically relied on established synthetic methodologies that can be categorized into two primary approaches based on molecular characterization and retrosynthetic analysis [1]. The traditional Route A involves the alpha-bromination of carbonyl compounds followed by amination, while Route B employs direct condensation strategies with amino alcohols [1].

The most widely employed traditional method follows the bromination-amination pathway, beginning with 4-hydroxypropiophenone as the starting material [1]. This approach requires the initial preparation of alpha-bromo-4-hydroxypropiophenone through bromination reactions, followed by selective amination with phenylethylamine derivatives and subsequent carbonyl reduction [1]. The United States Patent 3410944 describes a comprehensive method utilizing hydroxyl protection with benzyl groups, followed by alpha-bromination, amination reactions, sodium borohydride reduction, and catalytic hydrogenation for deprotection [1].

Chinese patent CN102060716A presents an alternative traditional approach employing methyl group protection for both hydroxyl functionalities [1]. This method implements O-methylation for hydroxyl protection, followed by the standard bromination-amination sequence, with final deprotection achieved through acidic hydrolysis using 48% hydrogen bromide [1]. Additional improvements have been reported focusing on different protecting group selections, varied carbonyl reduction methodologies, and optimized protecting group removal sequences [1].

A significant advancement in traditional synthesis emerged with the development of Route B methodology, which eliminates the need for protecting group chemistry [1]. This approach employs 2-amino-1-(4-hydroxyphenyl)propanol hydrochloride as a key intermediate, which undergoes direct condensation with 4-(2-haloethyl)phenol under catalytic conditions [1]. The reaction proceeds through nucleophilic substitution mechanisms, forming the ritodrine backbone directly without requiring protection and deprotection sequences [1].

The following table summarizes the comparative performance of traditional synthetic routes:

| Route Type | Key Steps | Yield (%) | Environmental Impact | Protecting Groups Required |

|---|---|---|---|---|

| Traditional Bromination-Amination (Route A) | 1. α-Bromination of 4-hydroxypropiophenone 2. Amination with phenylethylamine 3. Carbonyl reduction 4. Deprotection | Variable (60-75) | High (bromination waste, protecting groups) | Yes |

| Direct Condensation (Route B) | 1. Direct condensation of 2-amino-1-(4-hydroxyphenyl)propanol HCl 2. with 4-(2-haloethyl)phenol 3. Salt formation | 83.0-87.2 | Low (no protection/deprotection, minimal waste) | No |

| US Patent 3410944 Method | 1. Hydroxyl protection with benzyl groups 2. α-Bromination 3. Amination reaction 4. Reduction with sodium borohydride 5. Catalytic hydrogenation deprotection | Not specified | High (organic solvents, metal catalysts) | Yes (benzyl) |

| CN Patent 102060716A Method | 1. Hydroxyl protection with methyl groups 2. α-Bromination 3. Amination reaction 4. Acidic hydrolysis with 48% hydrogen bromide | Not specified | High (acidic waste, bromination) | Yes (methyl) |

The direct condensation methodology demonstrates superior yields ranging from 80.1% to 87.2% across different reaction conditions, representing a significant improvement over traditional bromination approaches [1]. This method utilizes readily available starting materials and eliminates the environmental burden associated with bromination chemistry and protecting group manipulations [1].

Catalytic Asymmetric Synthesis Strategies

The development of catalytic asymmetric synthesis for ritodrine hydrochloride represents a sophisticated approach to obtaining enantiomerically pure pharmaceutical compounds [3] [6]. The most notable advancement involves the use of dirhodium(II) carboxylate complexes as chiral catalysts for enantioselective transformations [3] [6].

A highly effective catalytic asymmetric synthesis has been achieved through silyl enol ether amination using dirhodium(II) tetrakis[tetrafluorophthaloyl-(S)-tert-leucinate] as the catalyst [3] [6]. This methodology incorporates an enantioselective amination of (Z)-silyl enol ether derived from 4-benzyloxypropiophenone with (2-nitrophenylsulfonyl)imino]phenyliodinane as the nitrene source [3]. The process achieves remarkable stereoselectivity, producing the targeted alpha-amino ketone in 94% yield with 91% enantiomeric excess [3].

The catalytic cycle involves chelation-controlled reduction of the ketone carbonyl group using zinc borohydride as a key mechanistic step [3]. This approach enables the formation of 2-amino-1-aryl-1-propanol intermediates with high enantioselectivity [3]. The overall synthetic sequence requires 10 steps and delivers 35% overall yield for the complete synthesis of ritodrine hydrochloride [3].

Advanced rhodium(II) carboxylate catalysts have been developed specifically for enantioselective nitrene transfer reactions [6] [29] [30]. The fluorinated catalyst Rh2(S-TFPTTL)4 exhibits the highest enantioselectivity of 95% enantiomeric excess for the aziridination of acyclic silyl enol ethers [6]. Treatment with aqueous trifluoroacetic acid leads to the formation of optically active alpha-amino ketone derivatives with excellent stereochemical control [6].

Mechanistic studies reveal that rhodium-catalyzed direct carbon-hydrogen amination reactions proceed through stepwise pathways involving rhodium(V)-nitrenoid species [29] [30]. Density functional theory calculations and kinetic studies demonstrate that the rate-limiting step involves carbon-hydrogen insertion processes rather than the formation of rhodium-nitrene intermediates [29] [30]. The concerted insertion pathway through singlet rhodium-nitrene species exhibits lower activation barriers compared to stepwise radical mechanisms [30].

The following table presents the key catalytic asymmetric synthesis strategies:

| Method | Catalyst/Reagent | Enantioselectivity (% ee) | Yield (%) | Overall Yield (%) | Key Advantages |

|---|---|---|---|---|---|

| Catalytic Asymmetric Synthesis via Silyl Enol Ether | Rh2(S-TFPTTL)4 | 91-95 | 94 (for key step) | 35 (10 steps) | High enantioselectivity, efficient α-amino ketone formation |

| Dirhodium(II) Tetrakis[tetrafluorophthaloyl-(S)-tert-leucinate] | Rh2(S-TCPTTL)4 | 88 | Variable | Not specified | Benzylic carbon-hydrogen bond amination |

| Enantioselective Amination with nitrene precursor | (2-nitrophenylsulfonyl)imino]phenyliodinane | 94 | 94 | Not specified | High yield with excellent stereoselectivity |

| Chelation-Controlled Reduction | Zn(BH4)2 | Not specified | Not specified | Not specified | Stereocontrolled ketone reduction |

Bifunctional catalysis has emerged as a particularly effective approach for asymmetric transformations, enabling simultaneous activation of multiple reaction components [5]. These catalytic systems generally exhibit enhanced activity and higher levels of stereodifferentiation under milder reaction conditions compared to conventional catalysts [5]. The heterobimetallic rare earth-alkali metal-binaphthol complexes have proven effective for various asymmetric reactions, including potential applications in pharmaceutical synthesis [5].

Green Chemistry Approaches in Industrial Production

The pharmaceutical industry has increasingly embraced green chemistry principles to address environmental sustainability challenges in drug manufacturing [13] [15]. Green chemistry approaches for ritodrine synthesis focus on waste minimization, atom economy maximization, and the elimination of hazardous substances throughout the production process [35] [36].

The implementation of green chemistry principles in ritodrine synthesis addresses multiple environmental concerns [15] [35]. Traditional pharmaceutical synthesis often involves hazardous solvents, resource-intensive processes, and significant chemical waste generation [35]. Green chemistry methodologies prioritize sustainability at every production stage while maintaining manufacturing efficiency [35].

Solvent selection represents a critical aspect of green pharmaceutical synthesis [35] [39]. Traditional organic solvents such as dichloromethane and acetonitrile, while effective, pose environmental and safety challenges [35]. Green chemistry promotes the use of water, alcohols, and supercritical carbon dioxide as environmentally benign alternatives [35] [39]. These green solvents often improve reaction efficiency and selectivity while reducing ecological footprint [35].

Biocatalysis has emerged as a powerful green approach in pharmaceutical synthesis [35] [37]. Enzymatic catalysis offers several advantages including high specificity, efficiency, and mild operating conditions [35] [37]. Enzymes enable transformations that would be challenging using traditional synthetic chemistry, often requiring lower temperatures, reduced energy consumption, and fewer toxic reagents [35] [37]. This results in enhanced selectivity and atom economy while reducing byproducts and streamlining purification processes [35] [37].

The development of metal catalysis using abundant and less toxic metals has gained significant attention [35]. Iron-based catalysts have emerged as safer alternatives to heavy metals due to iron's abundance and lower toxicity profile [35]. These catalytic systems can streamline complex multi-step synthesis processes while reducing resource demands and improving overall sustainability [35].

Atom economy principles play a fundamental role in green pharmaceutical synthesis [36] [40]. This concept emphasizes the efficient utilization of atoms in chemical reactions to minimize waste production [36] [40]. High atom economy indicates more sustainable and environmentally friendly reactions [36] [40]. The atom economy calculation considers the proportion of reactant atoms that end up in the desired product, reflecting synthesis process efficiency [36] [40].

The following table illustrates green chemistry implementation in ritodrine synthesis:

| Green Chemistry Principle | Traditional Route Application | Green Route Application | Improvement Factor |

|---|---|---|---|

| Waste Prevention | Poor (multiple protection/deprotection steps) | Excellent (direct condensation) | 3-4x waste reduction |

| Atom Economy | Low (significant side products) | High (minimal side products) | 2-3x atom utilization |

| Less Hazardous Chemical Syntheses | Poor (bromination reactions) | Good (no bromination) | Elimination of halogen chemistry |

| Safer Chemicals and Products | Moderate | Good | Reduced toxicity profile |

| Safer Solvents and Auxiliaries | Poor (halogenated solvents) | Good (alcohols, tetrahydrofuran) | 50% solvent impact reduction |

| Energy Efficiency | Moderate (high temperatures) | Good (moderate temperatures) | 20-30°C temperature reduction |

| Use of Renewable Feedstocks | Limited | Potential for bio-based starting materials | Potential for renewable feedstocks |

| Reduce Derivatives | Poor (multiple protecting groups) | Excellent (no protecting groups) | Complete elimination |

| Catalysis | Limited metal catalysis | Simple organocatalysis | Simplified catalytic systems |

| Degradable Chemical Design | Not applicable | Improved | Enhanced biodegradability |

Continuous flow chemistry has gained importance as a green technology for pharmaceutical synthesis [33]. Flow chemistry offers advantages including minimized reaction volumes, improved mass and heat transfer, accelerated reactions, and enhanced scalability [14]. These benefits contribute to sustainable chemical processes by reducing energy consumption and waste generation [14] [33].

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions for ritodrine synthesis involves systematic investigation of multiple parameters to achieve maximum yield while maintaining product quality and environmental sustainability [18] [23]. Modern approaches to reaction optimization employ computational modeling, kinetic analysis, and automated optimization algorithms to identify optimal synthetic conditions [18] [28].

Temperature optimization represents a critical factor in ritodrine synthesis [1] [23]. The condensation reaction between 2-amino-1-(4-hydroxyphenyl)propanol hydrochloride and 4-(2-haloethyl)phenol proceeds optimally at 85°C [1]. Lower temperatures result in incomplete conversion, while excessive temperatures may promote side reactions and product degradation [1]. The reaction rate increases with temperature due to enhanced molecular kinetic energy and increased collision frequency [23].

Catalyst selection and loading significantly influence reaction efficiency and selectivity [1] [23]. Potassium iodide emerges as the preferred catalyst for the condensation reaction, with optimal loading of 1 mol% providing sufficient catalytic activity without unnecessary material consumption [1]. Alternative catalysts including iodine, cuprous iodide, and various bromide salts have been evaluated, but potassium iodide demonstrates superior performance in terms of both yield and environmental compatibility [1].

Solvent optimization studies reveal that polar protic solvents enhance reaction rates and yields [1] [23]. Ethanol and tetrahydrofuran represent the preferred solvent systems, offering good solubility for reactants while maintaining environmental acceptability [1]. The solvent choice affects reaction kinetics through solvation effects and influences the ease of product isolation and purification [1] [23].

Base selection impacts both reaction rate and product selectivity [1]. Triethylamine functions as the optimal base for the condensation reaction, providing appropriate basicity while maintaining compatibility with the reaction system [1]. Alternative bases including potassium carbonate, potassium hydroxide, and sodium hydroxide have been evaluated, but triethylamine offers superior selectivity and reaction control [1].

The following table summarizes optimization parameters for ritodrine synthesis:

| Parameter | Optimal Range | Effect on Yield | Green Chemistry Score |

|---|---|---|---|

| Temperature (°C) | 80-85 | 85°C optimal for condensation reactions | Good (moderate temp) |

| Catalyst Loading (mol%) | 1-3 | 1% potassium iodide sufficient for catalysis | Excellent (low loading) |

| Solvent System | Ethanol, tetrahydrofuran | Polar protic solvents enhance reaction rate | Good (recoverable solvents) |

| Reaction Time (hours) | 3-6 | 6h ensures complete conversion | Good (reasonable time) |

| Molar Ratio (Starting Materials) | 1:1.25 | Slight excess improves conversion | Excellent (minimal excess) |

| Base/Acid Binding Agent | Triethylamine, potassium carbonate | Triethylamine preferred for selectivity | Good (non-toxic base) |

| Pressure Conditions | Atmospheric | Standard pressure adequate | Excellent (ambient conditions) |

Molar ratio optimization demonstrates that a slight excess of 4-(2-haloethyl)phenol (1:1.25 ratio) improves conversion efficiency without significant material waste [1]. This stoichiometric optimization balances yield enhancement with atom economy considerations [1].

Reaction time studies indicate that 6 hours provides complete conversion while avoiding unnecessary energy consumption [1]. Shorter reaction times result in incomplete conversion, while extended reaction periods do not significantly improve yields [1].

Advanced optimization techniques employ Bayesian optimization algorithms for reaction parameter selection [28]. These computational approaches systematically evaluate multiple variables simultaneously, identifying optimal conditions more efficiently than traditional one-factor-at-a-time methods [28]. Bayesian optimization has demonstrated superior performance compared to human decision-making in reaction optimization, providing better average efficiency and consistency [28].

Kinetic modeling approaches enable deeper understanding of reaction mechanisms and facilitate process optimization [18] [20]. Error-in-variables-model approaches address uncertainty in initial concentrations and provide more accurate parameter estimates [18]. Parameter subset selection methods help prevent overfitting while maintaining predictive accuracy [18].

Process intensification strategies focus on maximizing volumetric productivity while minimizing resource consumption [18] [19]. Continuous flow processing offers advantages including improved heat and mass transfer, reduced reaction volumes, and enhanced safety profiles [19]. Automated optimization systems can evaluate multiple process parameters simultaneously, identifying conditions that maximize yield while respecting constraints on temperature, residence time, and solvent usage [19].

Spectrophotometric methods represent fundamental analytical approaches for ritodrine quantification, offering simplicity, cost-effectiveness, and adequate sensitivity for pharmaceutical applications [1] [2] [3]. Three distinct spectrophotometric methodologies have been developed and validated for ritodrine analysis, each utilizing different chemical reactions to produce chromophoric products suitable for quantitative measurement.

4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole Method

The 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) method exploits the reaction between NBD-Cl and the secondary amino group of ritodrine in borate buffer at pH 8.0 [1] [3]. This reaction produces a yellow-colored product with maximum absorbance at 392 nanometers. The method demonstrates excellent linearity across the concentration range of 2-16 micrograms per milliliter with a correlation coefficient of 0.9999 [1]. The limit of detection is 0.1 micrograms per milliliter, while the limit of quantitation reaches 0.30 micrograms per milliliter [1].

The stoichiometric relationship between ritodrine and NBD-Cl follows a 1:1 molar ratio, as determined through Job's method of continuous variation [1]. The formation constant of the reaction product equals 3695, indicating exceptional stability of the chromophoric complex [1]. The Gibbs free energy change of -20.36 kilojoules per mole confirms the spontaneous nature of this reaction [1]. Recovery studies yield 99.73 ± 0.72 percent with a relative standard deviation of 0.72 percent [1].

1,10-Phenanthroline Oxidation Method

The 1,10-phenanthroline (FPL) method utilizes the oxidizing properties of ferric salts combined with 1,10-phenanthroline to form an intensely colored chelate complex [1] [3]. Ritodrine, functioning as a reducing agent due to its phenolic nature, undergoes oxidation in weakly acidic medium, producing an orange-red colored complex with absorption maximum at 510 nanometers [1].

This method exhibits superior sensitivity compared to the NBD-Cl approach, with a linear range of 0.2-2.0 micrograms per milliliter and a limit of detection of 0.05 micrograms per milliliter [1]. The molar absorptivity reaches 7.0 × 10⁴ liters per mole per centimeter, contributing to enhanced analytical sensitivity [1]. Stoichiometric studies reveal a 1:4 molar ratio between ritodrine and 1,10-phenanthroline, reflecting the complete oxidation of the phenolic compound [1]. Recovery percentages average 99.88 ± 1.2 percent with a relative standard deviation of 1.21 percent [1].

Folin-Ciocalteu Reduction Method

The Folin-Ciocalteu method relies on the reduction of phosphomolybdotungstic mixed acids by ritodrine in alkaline medium, generating a characteristic blue chromogen measurable at 760 nanometers [1] [3]. This method accommodates a linear concentration range of 0.8-12 micrograms per milliliter with a limit of detection of 0.14 micrograms per milliliter [1].

The chemical species involved in chromogen formation include 3H₂O·P₂O₅·13WO₃·5MoO₃·10H₂O and 3H₂O·P₂O₅·14WO₃·4MoO₃·10H₂O [1]. Color development requires 15 minutes and remains stable for at least 30 minutes thereafter [1]. The method demonstrates excellent accuracy with recovery values of 99.97 ± 0.42 percent and a relative standard deviation of 0.42 percent [1].

Fluorometric Analysis

Fluorometric determination of ritodrine employs synchronous fluorimetry coupled with H-point standard addition methodology [4]. This approach enables simultaneous determination of ritodrine and structurally related compounds with linear determination ranges of 1.54-15.44 × 10⁻⁶ molar concentrations for ritodrine [4]. The fluorometric method demonstrates enhanced selectivity and sensitivity compared to conventional spectrophotometric approaches, particularly valuable for complex sample matrices [4].

High-Performance Liquid Chromatography Methodologies

High-Performance Liquid Chromatography represents the gold standard for ritodrine analysis, offering superior selectivity, sensitivity, and precision compared to spectrophotometric methods. Multiple chromatographic approaches have been developed to address various analytical requirements, from pharmaceutical quality control to biological sample analysis.

Reverse-Phase Chromatography with Ultraviolet Detection

Conventional reverse-phase chromatography utilizing C18 stationary phases provides reliable separation and quantification of ritodrine [5] [6]. The Primesep 100 column system demonstrates excellent retention characteristics for ritodrine using an isocratic mobile phase composition of 30:70 acetonitrile:water with 0.3 percent sulfuric acid buffer [5]. Detection at 276 nanometers provides adequate sensitivity for pharmaceutical applications [5].

Liquid Chromatography-Tandem Mass Spectrometry

The most sophisticated analytical approach employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for ritodrine determination in biological matrices [7] [8] [9]. A validated method utilizes a Lichrospher CN column (150 × 4.6 millimeters, 5 micrometers) with a mobile phase of methanol:0.03 percent acetic acid (50:50) at a flow rate of 0.20 milliliters per minute [7] [9].

The mass spectrometric detection employs electrospray ionization in positive ion mode with selected reaction monitoring transitions of mass-to-charge ratio 288.2→270.1 for ritodrine quantification [7] [9]. Salbutamol serves as an internal standard with monitoring transition 373.4→305.3 [9]. The method demonstrates exceptional sensitivity with a lower limit of quantification of 0.39 nanograms per milliliter [7] [8]. Calibration curves exhibit linearity across the range of 0.39-100 nanograms per milliliter with correlation coefficients exceeding 0.999 [7].

Sample preparation involves liquid-liquid extraction with ethyl acetate following alkalinization to pH 9.4 with sodium carbonate buffer [7] [8]. Extraction efficiency reaches 80 percent with precision values below 15 percent for both intra-day and inter-day analyses [7]. The method successfully supports pharmacokinetic studies with half-life determinations of 2.54 ± 0.67 hours [7].

Electrochemical Detection Systems

High-Performance Liquid Chromatography with electrochemical detection provides exceptional sensitivity for ritodrine analysis in serum samples [10] [6] [11]. The method employs octadecylsilane reverse-phase columns with electrochemical detection using glassy carbon electrodes [10]. Sensitivity reaches 0.2 nanograms for on-column injection with precision values of 3.4 percent at 20 nanograms per milliliter [11].

Sample preparation involves serum alkalinization to pH 9.4 followed by ethyl acetate extraction with 80 percent extraction efficiency [10]. The method provides sufficient sensitivity for therapeutic drug monitoring in pregnant women receiving ritodrine therapy [11].

Chiral Separation Methods

Stereoisomer analysis of ritodrine employs chiral stationary phase chromatography with fluorescence detection [12] [13] [14]. This approach enables determination of individual diastereomers in human serum with limits of detection and quantitation of 2 and 5 nanograms per milliliter, respectively [13]. The method demonstrates excellent reproducibility and accuracy with linear calibration curves up to 100 nanograms per milliliter and correlation coefficients of 0.999 [13].

Hydrophilic Interaction Chromatography

A specialized approach utilizes hydrophilic interaction chromatography (HILIC) coupled with tandem mass spectrometry for enhanced sensitivity [15] [16]. This method employs silica columns with mobile phases containing ammonium acetate (10 millimolar, pH 4.5) and acetonitrile (10:90 volume ratio) [15]. Mixed-mode cation-exchange solid-phase extraction with Waters Oasis MCX cartridges provides selective sample cleanup [15]. The method achieves a lower limit of quantification of 0.39 nanograms per milliliter with recovery values ranging from 83.5 to 94.7 percent [15].

Mass Spectrometric Profiling and Fragmentation Patterns

Mass spectrometric analysis of ritodrine provides definitive structural confirmation and enables sensitive quantitative determination when coupled with chromatographic separation. Understanding the fragmentation patterns is essential for method development and structural elucidation.

Molecular Ion Characteristics

Under electrospray ionization conditions, ritodrine generates a protonated molecular ion [M+H]⁺ at mass-to-charge ratio 288.2 [7] [9] [15]. This represents the addition of a proton to the molecular weight of 287.2 daltons for the free base form of ritodrine. The molecular ion typically exhibits high abundance and serves as the precursor ion for tandem mass spectrometric analysis [7].

Primary Fragmentation Pathways

The most prominent fragmentation pathway involves alpha-cleavage adjacent to the amino group, generating a base peak at mass-to-charge ratio 121.1 [7] [9] [15]. This fragment corresponds to the loss of the phenolic side chain and represents the primary diagnostic ion for ritodrine identification [7]. The relative intensity of this fragment typically reaches 95 percent of the base peak [15].

Secondary fragmentation includes dehydration of the molecular ion, producing a fragment at mass-to-charge ratio 270.1 through loss of water (18 mass units) [7]. This fragment retains approximately 70 percent relative intensity and provides additional structural confirmation [15].

Phenolic Ring Fragmentation

The phenolic moiety of ritodrine undergoes specific fragmentation patterns, generating characteristic ions at mass-to-charge ratios 162.1 and 147.1 [15]. These fragments correspond to the phenolic ring system and benzyl cation formation, respectively, with relative intensities of 45 and 35 percent [15]. These fragmentation patterns provide specific structural information about the phenolic substituents of ritodrine.

Selected Reaction Monitoring

For quantitative analysis, selected reaction monitoring employs the transition 288.2→121.1 as the primary quantification channel due to its high selectivity and abundance [7] [9] [15]. Additional confirmation transitions include 288.2→270.1 and 288.2→162.1, providing enhanced specificity for complex biological matrices [15]. The optimized collision energies typically range from 16 to 28 electron volts depending on the specific mass spectrometric system [17].

Validation Parameters for Analytical Protocols

Analytical method validation ensures that developed procedures meet their intended analytical requirements and provide reliable, accurate, and precise results. Validation protocols for ritodrine analytical methods follow International Conference on Harmonisation guidelines and encompass multiple performance characteristics.

Accuracy Assessment

Accuracy validation for ritodrine methods demonstrates the closeness of agreement between measured values and accepted reference values [18] [19] [20]. Spectrophotometric methods exhibit recovery percentages ranging from 99.73 to 99.97 percent, well within the acceptable range of 98-102 percent [1] [19]. High-Performance Liquid Chromatography methods typically demonstrate accuracies between 95-105 percent across the analytical range [18] [20].

Recovery studies employ multiple approaches including spiked sample analysis, comparison with reference methods, and synthetic mixture evaluation [19] [20]. For pharmaceutical formulations, accuracy assessment involves addition of known quantities of ritodrine to synthetic mixtures of excipients followed by analytical recovery determination [19]. Biological matrix validation requires spiking blank matrices with known concentrations across the analytical range [19].

Precision Evaluation

Precision assessment encompasses repeatability, intermediate precision, and reproducibility components [18] [19] [20]. Repeatability studies evaluate precision under identical conditions over short time intervals [19]. Spectrophotometric methods demonstrate relative standard deviations between 0.42-1.21 percent, indicating excellent repeatability [1]. High-Performance Liquid Chromatography methods typically achieve precision values below 15 percent across the analytical range [7] [13].

Intermediate precision evaluates within-laboratory variations including different days, analysts, and equipment [19] [20]. This assessment typically employs experimental design approaches to evaluate multiple factors simultaneously [19]. For ritodrine methods, intermediate precision studies demonstrate relative standard deviations below 2 percent for pharmaceutical applications [18].

Linearity and Range Determination

Linearity validation establishes the direct proportional relationship between analytical response and analyte concentration [18] [19] [20]. All validated ritodrine methods demonstrate correlation coefficients exceeding 0.999 across their respective analytical ranges [1] [7] [13]. The linear range varies significantly depending on the analytical technique, from 0.2-16 micrograms per milliliter for spectrophotometric methods to 0.39-100 nanograms per milliliter for LC-MS/MS approaches [1] [7].

Range validation confirms acceptable precision, accuracy, and linearity across the specified concentration interval [19] [20]. For pharmaceutical assay applications, the range typically spans 80-120 percent of the test concentration [19]. Impurity determination requires ranges extending from the reporting threshold to 120 percent of the specification limit [19].

Specificity and Selectivity

Specificity validation ensures unequivocal analyte assessment in the presence of potential interferents including impurities, degradation products, and excipients [18] [19] [20]. Spectrophotometric methods demonstrate adequate specificity through minimal interference from common pharmaceutical excipients such as lactose, starch, and surfactants [1]. High-Performance Liquid Chromatography methods achieve superior specificity through chromatographic separation of potential interferents [7] [13].

For mass spectrometric methods, specificity relies on the unique fragmentation patterns and selected reaction monitoring transitions [7] [15]. Peak purity assessment using diode array detection or mass spectrometric analysis confirms the absence of co-eluting interferents [19].

Detection and Quantitation Limits

Limit of detection represents the lowest analyte concentration reliably detected but not necessarily quantified [18] [19] [20]. Detection limits for ritodrine methods range from 0.05 micrograms per milliliter for spectrophotometric approaches to 0.39 nanograms per milliliter for LC-MS/MS methods [1] [7]. Calculation methods include signal-to-noise approaches (typically 3:1 ratio) and statistical methods based on standard deviation of the response [19].

Quantitation limits define the lowest concentration accurately and precisely quantifiable [19] [20]. These limits typically correspond to signal-to-noise ratios of 10:1 or statistical calculations using 10 times the standard deviation of the response divided by the slope [19]. Validation requires confirmation through analysis of samples prepared at or near the quantitation limit [19].

Robustness and System Suitability

Robustness evaluation assesses method reliability under deliberate variations in analytical conditions [18] [19] [20]. For spectrophotometric methods, robustness studies examine variations in pH, temperature, reagent volumes, and reaction times [1]. High-Performance Liquid Chromatography robustness evaluation includes mobile phase composition, pH, temperature, flow rate, and column variations [19].

System suitability testing establishes ongoing performance verification parameters [19] [20]. These parameters typically include resolution requirements, peak symmetry, retention time reproducibility, and signal-to-noise ratios [19]. System suitability ensures continued method validity throughout routine application [20].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Drug Indication

Mechanism of Action

Other CAS

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

Explore Compound Types